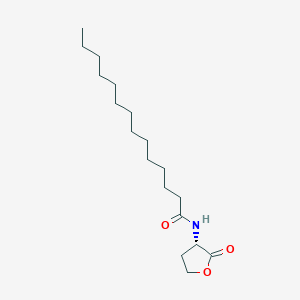
N-tetradecanoyl-L-Homoserine Lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tetradecanoyl-L-Homoserine lactone (C14-HSL) is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Molecular Structure Analysis
The molecular formula of N-tetradecanoyl-L-Homoserine lactone is C18H33NO3 . The exact mass is 311.24604391 g/mol .Chemical Reactions Analysis
N-tetradecanoyl-L-Homoserine lactone is involved in quorum sensing, controlling gene expression and affecting cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms .Physical And Chemical Properties Analysis
The molecular weight of N-tetradecanoyl-L-Homoserine lactone is 311.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用
Quorum Sensing in Bacteria
C14-HSL is a small diffusible signaling molecule involved in quorum sensing, which is a process that allows bacteria to sense population density and modulate gene expression . This plays a crucial role in controlling gene expression and affecting cellular metabolism in bacteria .
Interactions with Eukaryotes
In addition to bacterial communication, N-acyl homoserine lactones (AHLs), including C14-HSL, are involved in interactions with eukaryotes . These interactions can have significant implications in the field of microbiology and cellular biology.
Biofilm Formation
C14-HSL appears later than shorter acyl chain AHLs in developing biofilms . Biofilms are communities of microorganisms that can adhere to surfaces. The formation of biofilms is a key factor in bacterial survival and pathogenicity.
Stimulation of Bacterial Growth
Like other long-chain AHLs, C14-HSL stimulates bacterial growth . This can be particularly important in the study of bacterial life cycles and the development of antibacterial treatments.
Plant-Microbe Interactions
C14-HSL has been found to prime plants for enhanced resistance to biotic and abiotic stress . This suggests that C14-HSL could have potential applications in agriculture, particularly in the development of crops with improved resistance to stress.
6. Proteolytic Activity and Migration in Bacteria C14-HSL alters the proteolytic activity and enhances the migration of some strains of Proteus mirabilis . This could have implications in understanding bacterial motility and the development of treatments for infections caused by Proteus mirabilis.
作用機序
Target of Action
N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .
Mode of Action
C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .
Biochemical Pathways
C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .
Pharmacokinetics
It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.
Result of Action
The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Action Environment
The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .
特性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tetradecanoyl-L-Homoserine Lactone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

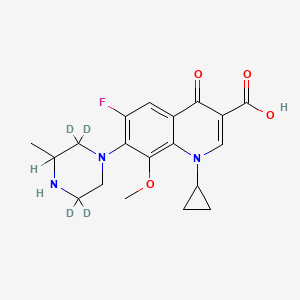




![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)


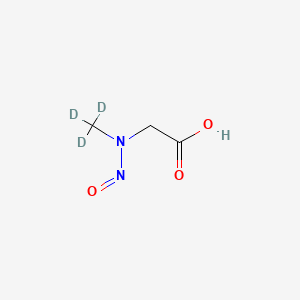
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)
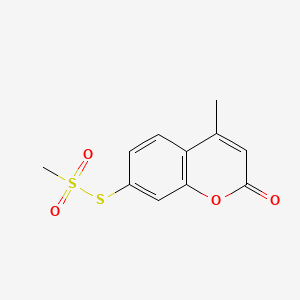

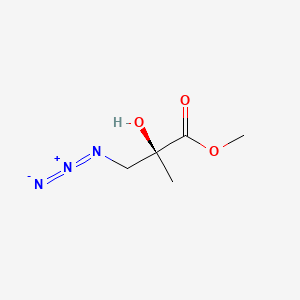
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)